molecular formula C5H6N2OS B6238255 N-(1,3-thiazol-5-yl)acetamide CAS No. 408507-23-3

N-(1,3-thiazol-5-yl)acetamide

Cat. No. B6238255
CAS RN: 408507-23-3
M. Wt: 142.2
InChI Key:
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Description

“N-(1,3-thiazol-5-yl)acetamide” is a compound with the CAS Number: 408507-23-3 . It has a molecular weight of 142.18 and its IUPAC name is N-(1,3-thiazol-2-yl)acetamide . The compound is in powder form .


Molecular Structure Analysis

The thiazole ring in “N-(1,3-thiazol-5-yl)acetamide” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity provides many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

“N-(1,3-thiazol-5-yl)acetamide” has a melting point of 159-163°C . The compound is in powder form .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(1,3-thiazol-5-yl)acetamide , have been recognized for their potent antimicrobial properties. They are used in the development of new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Anticancer Agents

Research has indicated that thiazole compounds exhibit significant anticancer activities. They are involved in the synthesis of molecules that can interfere with cancer cell proliferation and could be potential candidates for anticancer drugs .

Antifungal Applications

The antifungal activity of thiazole derivatives is another area of interest. Compounds like N-(1,3-thiazol-5-yl)acetamide have been synthesized and tested for their efficacy against various fungal infections, contributing to the field of antifungal medication .

Anti-Alzheimer’s Disease

Thiazole compounds have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. They can play a role in the development of drugs that target the biochemical pathways involved in the disease .

Antihypertensive Uses

In the realm of cardiovascular research, thiazole derivatives are being explored for their potential as antihypertensive agents. They may help in managing high blood pressure by modulating the relevant physiological mechanisms .

Antioxidant Properties

The antioxidant capacity of thiazole compounds is leveraged in various scientific applications. They can neutralize free radicals and are investigated for their role in preventing oxidative stress-related diseases .

Hepatoprotective Effects

Thiazole derivatives are also studied for their hepatoprotective effects. They could contribute to the treatment of liver diseases by protecting hepatic cells from damage .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives are utilized in the synthesis of agrochemicals. These compounds can serve as the basis for developing new pesticides or herbicides, enhancing crop protection strategies .

Safety and Hazards

“N-(1,3-thiazol-5-yl)acetamide” has several safety warnings associated with it. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-thiazol-5-yl)acetamide involves the reaction of 1,3-thiazole-5-carboxylic acid with acetic anhydride to form N-(1,3-thiazol-5-yl)acetamide.", "Starting Materials": [ "1,3-thiazole-5-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 1,3-thiazole-5-carboxylic acid (1.0 g) in acetic anhydride (10 mL) in a round-bottom flask.", "Step 2: Add a catalytic amount of sulfuric acid (0.1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add sodium acetate (1.0 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and stir for 10 minutes.", "Step 5: Collect the precipitate by filtration and wash with water (10 mL).", "Step 6: Dry the product under vacuum to obtain N-(1,3-thiazol-5-yl)acetamide as a white solid (yield: 85%)." ] }

CAS RN

408507-23-3

Product Name

N-(1,3-thiazol-5-yl)acetamide

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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